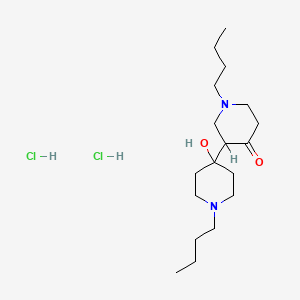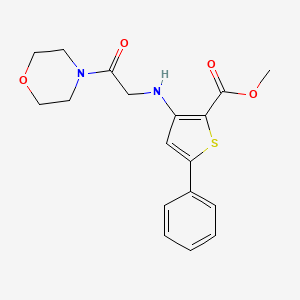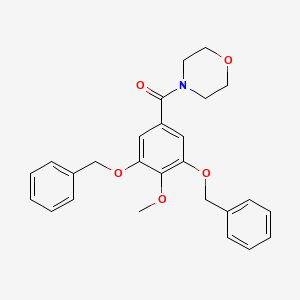
4-Piperidinol, 1-butyl-4-(3-(1-butyl-4-oxo)piperidyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipiperidine core with hydroxy and dibutyl substituents. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride typically involves a multi-step process. The initial step often includes the formation of the bipiperidine core through a cyclization reaction. Subsequent steps involve the introduction of the hydroxy and dibutyl groups via substitution reactions. The final step includes the conversion to the dihydrochloride form by reacting with hydrochloric acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and pH. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the bipiperidine core can be reduced to form alcohols.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted bipiperidines.
Applications De Recherche Scientifique
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1’-dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in binding to active sites, while the bipiperidine core provides structural stability. The dibutyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one: Lacks the dihydrochloride form, resulting in lower solubility.
1,1’-Diethyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride: Similar structure but with ethyl groups instead of butyl groups, affecting its lipophilicity and reactivity.
1,1’-Dibutyl-4’-methoxy-[3,4’-bipiperidin]-4-one dihydrochloride: Contains a methoxy group instead of a hydroxy group, altering its chemical reactivity and binding properties.
Uniqueness
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high solubility in aqueous solutions and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
63916-25-6 |
|---|---|
Formule moléculaire |
C18H36Cl2N2O2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
1-butyl-3-(1-butyl-4-hydroxypiperidin-4-yl)piperidin-4-one;dihydrochloride |
InChI |
InChI=1S/C18H34N2O2.2ClH/c1-3-5-10-19-13-8-18(22,9-14-19)16-15-20(11-6-4-2)12-7-17(16)21;;/h16,22H,3-15H2,1-2H3;2*1H |
Clé InChI |
RJFIGOFHRFQXMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCC(CC1)(C2CN(CCC2=O)CCCC)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)







acetic acid](/img/structure/B13935082.png)

![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)


